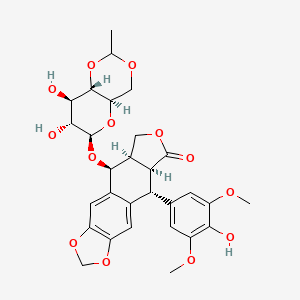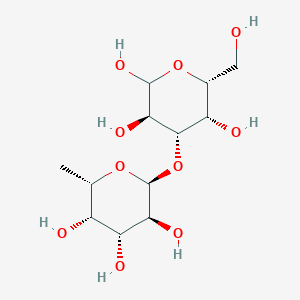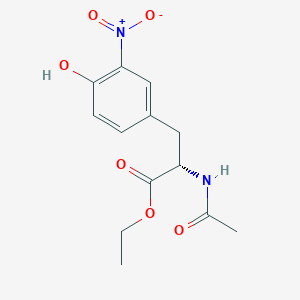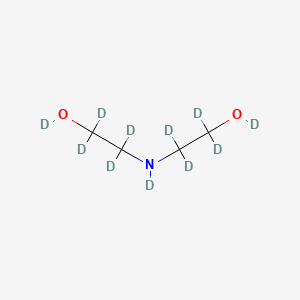
Caffeoylputrescine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeoylputrescine hydrochloride is a naturally occurring phenolic amide found in various plant species, including tobacco. It is known for its role in plant defense mechanisms, particularly in repelling herbivores. The compound is a conjugate of caffeic acid and putrescine, and it exhibits various biological activities that make it of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Caffeoylputrescine hydrochloride can be synthesized through the reaction of caffeic acid with putrescine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of caffeic acid and the amino group of putrescine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of caffeoylputrescine hydrochloride involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical synthesis routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Caffeoylputrescine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in caffeoylputrescine can be oxidized to quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield caffeic acid and putrescine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones derived from caffeic acid.
Reduction: Reduced forms of caffeoylputrescine.
Substitution: Caffeic acid and putrescine.
Wissenschaftliche Forschungsanwendungen
Caffeoylputrescine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the development of natural pesticides and plant growth regulators.
Wirkmechanismus
Caffeoylputrescine hydrochloride exerts its effects primarily through its interaction with plant defense pathways. The compound is known to activate the jasmonic acid pathway, leading to the production of defense-related proteins and metabolites. It also acts as a deterrent to herbivores by affecting their feeding behavior and physiology.
Vergleich Mit ähnlichen Verbindungen
Caffeoylputrescine hydrochloride is similar to other phenolic amides such as feruloylputrescine and p-coumaroylputrescine. it is unique in its specific combination of caffeic acid and putrescine, which confers distinct biological activities. Similar compounds include:
Feruloylputrescine: A conjugate of ferulic acid and putrescine.
p-Coumaroylputrescine: A conjugate of p-coumaric acid and putrescine.
Eigenschaften
Molekularformel |
C13H19ClN2O3 |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
InChI-Schlüssel |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
